molecular formula C24H29N5O2S B2694298 3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-phenylbutan-2-yl)propanamide CAS No. 1189996-97-1

3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-phenylbutan-2-yl)propanamide

Cat. No. B2694298
CAS RN: 1189996-97-1
M. Wt: 451.59
InChI Key: TUHOYMIVCWCJCX-UHFFFAOYSA-N
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Description

The compound “3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-phenylbutan-2-yl)propanamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of derivatives related to the triazolopyrimidine and thienotriazolopyrimidine families involves innovative reactions and methodologies. For instance, studies have described the efficient synthesis of pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives using tandem aza-Wittig and annulation reactions, highlighting a straightforward approach under mild conditions (Luo et al., 2020). Another research effort detailed the formation of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives through a cyclocondensation process, demonstrating the versatility of these frameworks in synthetic chemistry (Joe, Son, & Song, 2008).

Potential Therapeutic Activities

Compounds within the triazolopyrimidine and related families have been investigated for their biological activities, showcasing their potential as therapeutic agents. For example, certain pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized and evaluated for their cytotoxic activity against cancer cell lines, revealing promising antitumor properties (Fares et al., 2014). Another study synthesized thiazolopyrimidines and their derivatives, assessing them as potential antimicrobial and antitumor agents, although the primary focus was on their antimicrobial efficacy (Said et al., 2004).

Mechanistic Insights and Advanced Characterization

Advanced synthetic strategies and mechanistic insights have been a focal point of research. For example, the generation and ring transformation reactions of [1,2,4]triazolo[1,5-a]pyrimidine N-ylides were studied, providing valuable information on their chemical behavior and potential for creating novel compounds (Hori et al., 1985). Additionally, the structural elucidation and antimicrobial evaluation of novel [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones underscore the importance of detailed structural analysis in understanding the bioactivity of these compounds (Gomha et al., 2018).

Future Directions

The future directions for research on this compound could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications, such as its use as an anticancer agent, could be explored .

properties

IUPAC Name

3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]-N-(4-phenylbutan-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O2S/c1-16(2)15-28-23(31)22-19(13-14-32-22)29-20(26-27-24(28)29)11-12-21(30)25-17(3)9-10-18-7-5-4-6-8-18/h4-8,13-14,16-17H,9-12,15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHOYMIVCWCJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC(C)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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